molecular formula C9H8BrFO2 B1449142 2-Bromo-5-(2-fluoroethoxy)benzaldehyde CAS No. 1539055-08-7

2-Bromo-5-(2-fluoroethoxy)benzaldehyde

Cat. No.: B1449142
CAS No.: 1539055-08-7
M. Wt: 247.06 g/mol
InChI Key: NLIPSXXCMWRHPN-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluoroethoxy)benzaldehyde is an organic compound characterized by a bromine atom and a 2-fluoroethoxy group attached to a benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-fluoroethoxy)benzaldehyde typically involves the bromination of 5-(2-fluoroethoxy)benzaldehyde. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(2-fluoroethoxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound to form carboxylic acids or other oxidized products.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols or other reduced products.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-(2-fluoroethoxy)benzaldehyde has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, such as dihydrobenzoxaboroles and other heterocyclic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which 2-Bromo-5-(2-fluoroethoxy)benzaldehyde exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde

  • 2-Bromo-5-(2-fluoroethoxy)pyridine

  • 2-Bromo-5-fluorobenzyl alcohol

Uniqueness: 2-Bromo-5-(2-fluoroethoxy)benzaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic chemistry.

Properties

IUPAC Name

2-bromo-5-(2-fluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-9-2-1-8(13-4-3-11)5-7(9)6-12/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIPSXXCMWRHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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